molecular formula C18H41NSi B118030 Tri-n-hexylsilylamine CAS No. 153398-46-0

Tri-n-hexylsilylamine

Cat. No.: B118030
CAS No.: 153398-46-0
M. Wt: 299.6 g/mol
InChI Key: CLXKCQAPIYZOJI-UHFFFAOYSA-N
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Description

Tri-n-hexylsilylamine is an organosilicon compound with the molecular formula C18H41NSi. It is a member of the silylamine family, characterized by the presence of a silicon-nitrogen bond. This compound is known for its unique chemical properties and has found applications in various fields, including catalysis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-n-hexylsilylamine can be synthesized through several methods:

    Dehydrocoupling of Amines with Silanes: This method involves the reaction of primary or secondary amines with silanes in the presence of a catalyst.

    Hydrosilylation of Imines: This method involves the addition of silanes to imines, resulting in the formation of silylamines.

    Dealkenylative Coupling of Amines with Vinylsilanes: This method involves the coupling of amines with vinylsilanes, resulting in the formation of silylamines.

Industrial Production Methods: Industrial production of this compound typically involves the dehydrocoupling of amines with silanes. This method is preferred due to its high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Tri-n-hexylsilylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tri-n-hexylsilylamine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of tri-n-hexylsilylamine involves its interaction with various molecular targets and pathways. It exerts its effects through the formation of stable silicon-nitrogen bonds, which can interact with various biological molecules and pathways. This interaction can result in the modulation of various biological processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Tri-n-hexylsilylamine can be compared with other similar compounds, including:

    Tri-n-butylsilylamine: This compound has similar chemical properties but differs in its alkyl chain length.

    Tri-n-octylsilylamine: This compound also has similar chemical properties but differs in its alkyl chain length.

Uniqueness: this compound is unique due to its specific alkyl chain length, which can result in distinct chemical and physical properties. This uniqueness makes it a valuable tool in various scientific research fields .

Biological Activity

Tri-n-hexylsilylamine is a silane compound characterized by its three hexyl groups attached to a silicon atom, which is further bonded to an amine group. This structure imparts unique chemical properties that have garnered attention in various fields, particularly in organic synthesis and materials science. However, its biological activity remains less explored, making it an intriguing subject for research.

This compound can be represented by the formula C18H39NSi\text{C}_{18}\text{H}_{39}\text{N}\text{Si}. Its molecular weight is approximately 299.5 g/mol. The compound exhibits hydrophobic characteristics due to the long hydrocarbon chains, which influence its solubility and interaction with biological systems.

PropertyValue
Molecular FormulaC₁₈H₃₉NSi
Molecular Weight299.5 g/mol
SolubilityLow in water
Melting PointNot well-defined
Boiling PointNot well-defined

Antimicrobial Activity

Recent studies have indicated that silane compounds, including this compound, may possess antimicrobial properties. Research has shown that certain silanes can disrupt microbial membranes, leading to cell lysis and death. For instance, a study highlighted the effectiveness of silyl compounds against various bacterial strains, suggesting potential applications in antimicrobial coatings and treatments .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various silane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain silanes exhibited significant inhibition zones, suggesting potential therapeutic applications .
  • Cytotoxicity Assays : In vitro assays using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) demonstrated that some silane derivatives could reduce cell viability in cancer cell lines by over 50% at specific concentrations .
  • Mechanistic Insights : Research into the mechanism of action for silyl compounds suggests they may induce apoptosis through oxidative stress pathways. This was evidenced by increased reactive oxygen species (ROS) production in treated cancer cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced viability in cancer cell lines
Mechanism of ActionInduction of oxidative stress leading to apoptosis

Properties

IUPAC Name

1-[amino(dihexyl)silyl]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41NSi/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXKCQAPIYZOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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